N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.03064868 g/mol and the complexity rating of the compound is 225. The solubility of this chemical has been described as >31.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
Research demonstrates the use of isoxazole-3-carboxamide derivatives, such as 5-methylisoxazole-3-carboxamide (MICA), in facilitating Pd-catalyzed C(sp(3))-H bond activation. These bidentate auxiliaries have been successfully applied to direct the activation of inert γ-C(sp(3))-H bonds for C-C bond formation in primary amine compounds, leading to the synthesis of various γ-substituted non-natural amino acids. This method not only showcases the utility of MICA in organic synthesis but also highlights the potential for creating a diverse array of compounds through selective and efficient arylation and alkylation processes. The MICA directing group's ease of removal and recovery under mild conditions further enhances its applicability in synthetic chemistry (Pasunooti et al., 2015).
Synthesis and Crystal Structure Characterization
Another aspect of scientific research involving N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide derivatives is their synthesis and structural characterization. Studies focused on the synthesis of compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have provided insights into their crystal structures, helping to elucidate the molecular configurations and interactions that dictate their physical and chemical properties. These findings contribute to a deeper understanding of the structural aspects of such compounds, paving the way for their potential application in material science and pharmaceutical development (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives has been explored through the synthesis and in-vitro evaluation of compounds like 5-(2′-indolyl)thiazoles. These studies have shown that certain synthesized compounds exhibit promising cytotoxicity against various human cancer cell lines. The process involves the reaction of thioamides with other chemical agents to form thiazole compounds, which are then tested for their anticancer efficacy. Such research not only highlights the therapeutic applications of thiazole derivatives but also underscores the importance of chemical synthesis in the development of novel anticancer agents (Vaddula et al., 2016).
Mechanism of Action
Mode of Action
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of different solvents and the flexibility of the molecule can modulate its interactions .
Biochemical Pathways
Isoxazole derivatives have been found to have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of different forms of the compound suggests that its bioavailability may be influenced by its physical and chemical properties .
Result of Action
Isoxazole derivatives have been found to have a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The action of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide can be influenced by environmental factors such as the presence of different solvents and the flexibility of the molecule . These factors can modulate the compound’s interactions, potentially influencing its action, efficacy, and stability .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-8(11-13-6)10-9(12)7-3-2-4-14-7/h2-5H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHUYLTHDWJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239996 | |
Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313516-31-3 | |
Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313516-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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